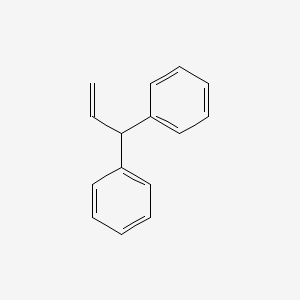

3,3-Diphenylpropene

Descripción

3,3-Diphenylpropene (C₁₅H₁₄, MW = 194.27 g/mol) is an aromatic alkene characterized by two phenyl groups attached to the third carbon of a propene chain. It is synthesized via hydrodeoxygenation of 1,3-diphenyl-propen-3-one, achieving 72.1% selectivity at 160°C . Alternative synthetic routes involve Wittig-type reactions using dimethyl sulfinyl anion, NaH, and triphenylmethylphosphonium bromide, yielding a mixture of 3,3-diphenylpropene (65%), 1,1-diphenylpropene (10%), and diphenylacetaldehyde (25%) . The purified compound exhibits a melting point of 14.5–16°C and is naturally found in Dalbergia species, where it may contribute to bioactive properties .

Propiedades

Número CAS |

3542-14-1 |

|---|---|

Fórmula molecular |

C15H14 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

1-phenylprop-2-enylbenzene |

InChI |

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2 |

Clave InChI |

MUFTXXUPGWDJLU-UHFFFAOYSA-N |

SMILES canónico |

C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physical Properties

Key structural isomers of 3,3-diphenylpropene include 1,1-diphenylpropene and 1,2-diphenylpropene . Their differences in phenyl group positioning significantly influence steric and electronic properties:

Key Observations :

- Melting Points : The 3,3-isomer has a lower melting point than the 1,1-isomer, likely due to reduced symmetry and weaker crystal lattice interactions.

- Synthetic Challenges : The 3,3-isomer requires meticulous purification (e.g., fractional crystallization) to achieve >90% isomeric purity , whereas 1,1- and 1,2-isomers are more readily isolated via Pd-catalyzed alkylation .

3,3-Diphenylpropene :

- Cross-Dehydrogenative Coupling (CDC) : Reacts with aldehydes/ketones under Cu catalysis via allylic cation intermediates, yielding products in 72–98% efficiency .

- Azide Additions : Undergoes regioselective bromine azide (BrN₃) addition in polar solvents, with phenyl migration influenced by steric control .

1,1-Diphenylpropene :

- Pd-Catalyzed Alkylation : Synthesized in PEG-400/H₂O systems with high selectivity .

- Limited Migratory Tendency: Unlike the 3,3-isomer, phenyl migration is less prevalent in BrN₃ additions due to steric constraints .

1,2-Diphenylpropene :

- Catalytic Applications : Used in asymmetric hydrogenation with Ir complexes, where substituent positions enhance catalyst selectivity .

Pharmacological and Industrial Relevance

- 3,3-Diphenylpropene : Found in Dalbergia heartwood, it is associated with tumor-promotion inhibitory activity (IC₅₀ = 212–303 μmol/TPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.